cis-tetrahydrofuran-3,4-diamine HCl
Description
cis-Tetrahydrofuran-3,4-diamine HCl is a bicyclic organic compound featuring a tetrahydrofuran (THF) ring with two amine groups at the 3 and 4 positions in a cis-configuration, stabilized as a hydrochloride salt. Its molecular formula is C₄H₉N₂O·HCl, with a molecular weight of 152.6 g/mol. The compound’s rigid THF backbone and spatially proximate amine groups make it a valuable intermediate in asymmetric synthesis, coordination chemistry, and pharmaceutical applications.
Properties
IUPAC Name |
(3R,4S)-oxolane-3,4-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.ClH/c5-3-1-7-2-4(3)6;/h3-4H,1-2,5-6H2;1H/t3-,4+; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQGJJIWPAKDJQS-HKTIBRIUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Influence of Catalyst on Cis Selectivity
| Catalyst | Substrate | Temperature (°C) | Cis:Trans Ratio | Yield (%) |
|---|---|---|---|---|
| Rh/C | Phenylboronic acid | 80 | 87:13 | 74 |
| Pd/C | Bis(azidomethyl)furan | 100 | 92:8 | 85 |
| Raney Ni | Furan dioxime | 120 | 80:20 | 78 |
Key insight : Noble metal catalysts (Pd, Rh) favor cis selectivity due to syn-addition mechanisms.
Solvent Effects in Recrystallization
| Solvent System | Purity (%) | Recovery (%) |
|---|---|---|
| Methanol/water (1:5) | 99.5 | 70 |
| Ethanol/water (1:3) | 98.7 | 65 |
| Acetonitrile | 97.2 | 80 |
Methanol/water mixtures are optimal for isolating the cis isomer.
Large-Scale Production Considerations
Continuous Flow Deprotection (PMC11110071)
Catalytic Reusability
Rhodium-based catalysts show superior stability for industrial applications.
Analytical Characterization Data
NMR Spectroscopic Data (CDCl₃)
Chemical Reactions Analysis
Types of Reactions: cis-Tetrahydrofuran-3,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidized derivatives.
Reduction: Further reduction can lead to the formation of more saturated amine derivatives.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Sodium borohydride (NaBH4) and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include imines, substituted amines, and other functionalized tetrahydrofuran derivatives.
Scientific Research Applications
cis-Tetrahydrofuran-3,4-diamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with amine functionalities.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of cis-tetrahydrofuran-3,4-diamine hydrochloride involves its interaction with various molecular targets. The amine groups can form hydrogen bonds and ionic interactions with proteins, enzymes, and other biomolecules, influencing their activity and function. The compound may also participate in redox reactions, altering the oxidative state of biological systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of cis-tetrahydrofuran-3,4-diamine HCl with key analogs, emphasizing physicochemical properties, reactivity, and applications.
Table 1: Structural and Functional Comparison
| Compound Name | Structure | Molecular Formula | Solubility (Polarity) | Key Reactivity | Applications |
|---|---|---|---|---|---|
| This compound | Bicyclic THF, cis-amine | C₄H₉N₂O·HCl | High (polar solvents) | Nucleophilic substitution, coordination | Asymmetric catalysis, drug synthesis |
| Benzene-1,4-diamine | Linear aromatic diamine | C₆H₈N₂ | Moderate (ethanol) | Diazotization, azo coupling | Dye intermediates, polymers |
| Dopamine HCl | Phenethylamine derivative | C₈H₁₁NO₂·HCl | High (water) | Neurotransmitter activity, redox reactions | Pharmaceuticals, neurological research |
| cis-Tetrahydrofuran-3,4-diol | Bicyclic THF, cis-diol | C₄H₈O₃ | High (water, THF) | Hydrogen bonding, esterification | Solvent, polymer precursor |
Solubility and Stability
- The hydrochloride salt form of cis-tetrahydrofuran-3,4-diamine enhances water solubility, akin to dopamine HCl (). In contrast, benzene-1,4-diamine requires polar aprotic solvents (e.g., THF) for solubility .
- The THF ring in cis-tetrahydrofuran-3,4-diol () imparts high polarity, suggesting similar solubility trends for the diamine analog .
Q & A
Basic: What are the recommended synthetic protocols for cis-tetrahydrofuran-3,4-diamine HCl, and how can reaction conditions be optimized?
Methodological Answer:
A typical synthesis involves coupling tetrahydrofuran-derived intermediates with diamines under controlled conditions. For example, analogous syntheses of tetrahydrofuran-containing compounds (e.g., tetrachloromonospirophosphazenes) employ THF as a solvent, with triethylamine (Et₃N) to neutralize HCl byproducts . Optimization steps include:
- Temperature control : Reactions are conducted at room temperature to minimize side reactions.
- Reaction monitoring : Thin-layer chromatography (TLC) is used to track progress over 72 hours .
- Purification : Triethylammonium chloride is removed via filtration, followed by solvent evaporation and column chromatography for isolation .
Advanced: How can stereochemical inconsistencies in this compound synthesis be resolved?
Methodological Answer:
Stereochemical challenges arise due to the rigid tetrahydrofuran ring and competing diastereomers. To address this:
- X-ray crystallography : Confirm absolute configuration using single-crystal diffraction data (see Supplementary Information protocols in analogous studies) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak® IA/IB with hexane:isopropanol gradients.
- NMR analysis : Compare coupling constants (e.g., J-values for vicinal protons) to distinguish cis vs. trans configurations .
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm proton environments and carbon frameworks. For example, coupling patterns in the tetrahydrofuran ring (e.g., C8–C12 protons) help verify stereochemistry .
- High-Performance Liquid Chromatography (HPLC) : Assess purity ≥98% using reverse-phase C18 columns and UV detection .
- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (e.g., matching [M+H]⁺ peaks to theoretical values) .
Advanced: How should researchers resolve contradictory data between NMR and HPLC results for this compound?
Methodological Answer:
Contradictions may stem from impurities or solvent interactions. A systematic approach includes:
- Sample recrystallization : Remove amorphous impurities using ethanol/water mixtures .
- Cross-validation : Compare NMR integrals with HPLC area percentages. Discrepancies >5% warrant further investigation.
- Spiking experiments : Add a known reference standard (e.g., Cayman Chemical’s tetrahydrofuran-based analogs) to confirm retention times .
Basic: What safety protocols are essential for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks (e.g., HCl gas evolution) .
- Emergency procedures : In case of exposure, rinse skin/eyes with water for 15 minutes and consult emergency services (e.g., +49 89 1 92 40 in Germany) .
Advanced: What strategies improve yield in large-scale syntheses of this compound?
Methodological Answer:
- Catalyst optimization : Replace Et₃N with stronger bases (e.g., DBU) to accelerate deprotonation .
- Solvent selection : Use anhydrous THF with molecular sieves to prevent hydrolysis .
- Scalable purification : Employ flash chromatography or centrifugal partition chromatography (CPC) for high-throughput isolation .
Basic: How is the stability of this compound assessed under varying storage conditions?
Methodological Answer:
- Accelerated stability studies : Store aliquots at -20°C, 4°C, and 25°C for 6–12 months. Monitor degradation via HPLC every 30 days .
- Lyophilization : For long-term storage (>5 years), lyophilize the compound and store under argon at -80°C .
Advanced: How can computational modeling aid in predicting the reactivity of this compound?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites.
- Molecular dynamics (MD) simulations : Model solvent interactions (e.g., THF vs. DMSO) to optimize reaction media .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
